2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-21(12-14-9-10-17-18(11-14)29-13-28-17)26-24-22(15-5-1-3-7-19(15)30-24)23-25-16-6-2-4-8-20(16)31-23/h2,4,6,8-11H,1,3,5,7,12-13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTQBBVRNZWJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC4=C(C=C3)OCO4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound consists of multiple aromatic rings and a dioxole moiety, which is known to enhance biological activity through various mechanisms. The presence of thiazole and thiophene rings further contributes to its pharmacological profile.
Anticancer Activity
Recent studies have shown that derivatives containing benzo[d][1,3]dioxole and thiazole moieties exhibit significant anticancer activity. For instance, a related study synthesized bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives and tested their cytotoxic effects on several cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. The results indicated that many compounds displayed IC50 values lower than standard drugs like doxorubicin, suggesting potent anticancer properties .
Table 1: Cytotoxic Effects of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound 1 | HepG2 | 2.38 | 7.46 |
| Compound 2 | HCT116 | 1.54 | 8.29 |
| Compound 3 | MCF-7 | 4.52 | 4.56 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The anticancer mechanisms of these compounds include:
- EGFR Inhibition : The compounds were found to inhibit epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells.
- Apoptosis Induction : Annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Studies demonstrated that treatment with these compounds resulted in cell cycle arrest at various phases, leading to reduced cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. The benzo[d][1,3]dioxole moiety is associated with increased cytotoxicity and selectivity for cancer cells over normal cells . Molecular docking studies suggest that specific interactions between the compound and target proteins are critical for its efficacy .
Case Studies
A notable case study involved a series of thiosemicarbazone derivatives incorporating benzo[d][1,3]dioxole moieties. These derivatives were evaluated for their anticancer properties and showed promising results in various assays . The study highlighted how modifications to the dioxole structure could enhance biological activity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, benzothiazole derivatives have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism often involves:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Acting as ligands for receptors that regulate cellular signaling pathways.
A study indicated that derivatives with similar structural motifs exhibited cytotoxicity towards cancer cells, suggesting that this compound could be a candidate for further research in oncology .
Antimicrobial and Antitubercular Activities
The compound's structure suggests potential antimicrobial properties. Research on related acetamides has demonstrated in vitro activity against various pathogens, including Mycobacterium tuberculosis. Compounds with similar frameworks have been shown to inhibit vital mycobacterial enzymes like isocitrate lyase and pantothenate synthetase .
Case Studies and Research Findings
- Anticancer Studies : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. These studies revealed significant cytotoxic effects against several cancer cell lines, indicating a strong potential for therapeutic development .
- Antimicrobial Evaluations : In vitro studies on related compounds demonstrated effective inhibition of microbial growth, particularly against resistant strains of bacteria and fungi. This highlights the importance of further exploring the antimicrobial potential of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Molecular Weight and Substituent Analysis
Key Observations:
- The target compound has the highest molecular weight (462.6 g/mol) among the listed analogs, attributed to its fused benzodioxole and tetrahydrobenzo[b]thiophene systems.
- The benzodioxole group is shared with the compound in , which may confer similar metabolic stability but lacks the benzothiazole moiety.
- Benzothiazole-containing analogs (e.g., ) often exhibit antimicrobial or antidiabetic activities, suggesting the target compound could share these properties.
Analgesic and Anti-inflammatory Potential
- describes benzothiazole-thiadiazole hybrids (molecular weights 445.5–490.5 g/mol) with antinociceptive activity in mice at 100 mg/kg (i.p.), comparable to morphine . The target compound’s benzothiazole group may similarly interact with pain-modulating receptors.
- highlights benzothiazole derivatives (e.g., 5d , 5e ) with potent anti-inflammatory and analgesic effects, likely mediated by cyclooxygenase (COX) inhibition .
Antitumor Activity
- reports that tetrahydrobenzo[b]thiophene derivatives exhibit in vitro antitumor activity against breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cell lines . The target compound’s tetrahydrobenzo[b]thiophene core may contribute to similar mechanisms, such as tubulin polymerization inhibition.
Preparation Methods
Retrosynthetic Analysis and Key Fragments
The target compound can be dissected into two primary fragments:
- Benzo[d]dioxol-5-yl acetic acid (Fragment A)
- 3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (Fragment B)
The amide bond formation between these fragments serves as the convergent step in the synthesis.
Fragment A: Benzo[d]dioxol-5-yl Acetic Acid Derivatives
Synthesis typically begins with safrole (5-(prop-2-en-1-yl)benzo[d]dioxole), which undergoes ozonolysis or oxidative cleavage to yield piperonal (benzo[d]dioxole-5-carbaldehyde). Subsequent homologation via Knoevenagel condensation with malonic acid derivatives introduces the acetic acid backbone:
$$
\text{Piperonal} + \text{CH}2(\text{COOR})2 \xrightarrow{\text{base}} \text{Benzo[d]dioxol-5-yl acrylic acid} \xrightarrow{\text{H}_2/\text{Pd}} \text{Benzo[d]dioxol-5-yl propionic acid}
$$
Decarboxylation under acidic conditions yields the crucial acetic acid derivative. Alternative routes employ direct alkylation of piperonylic acid with bromoacetic acid esters.
Fragment B: Tetrahydrobenzo[b]thiophene-Benzothiazole Hybrid
The synthesis of this heterobicyclic system involves three sequential operations:
Tetrahydrobenzo[b]thiophene Core Formation
A β-enaminonitrile intermediate serves as the linchpin for constructing the tetrahydrobenzo[b]thiophene ring. Cyclohexanone derivatives react with malononitrile and elemental sulfur under basic conditions (Scheme 1):
$$
\text{4-Phenylcyclohexanone} + \text{Malononitrile} + \text{S}_8 \xrightarrow{\text{EtOH, piperidine}} \text{2-Amino-6-phenyltetrahydrobenzo[b]thiophene-3-carbonitrile}
$$
This method achieves 78-85% yields with excellent regioselectivity.
Benzothiazole Annulation
The 2-aminothiophene intermediate undergoes cyclocondensation with aromatic ortho-dihalides or thiourea derivatives to install the benzothiazole moiety. For instance, reaction with 2-fluoronitrobenzene in DMF at 110°C facilitates nucleophilic aromatic substitution followed by reduction and cyclization:
$$
\text{2-Aminothiophene} + \text{2-Fluoronitrobenzene} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Nitro intermediate} \xrightarrow{\text{H}2/\text{Pd}} \text{Amine intermediate} \xrightarrow{\text{CS}2} \text{Benzothiazole}
$$
Amide Coupling Strategies
With both fragments in hand, the critical amide bond formation employs two principal methodologies:
Acyl Chloride Route
Fragment A is converted to its corresponding acid chloride using thionyl chloride (5:1 molar ratio) in anhydrous DCM under reflux:
$$
\text{Benzo[d]dioxol-5-yl acetic acid} + \text{SOCl}2 \xrightarrow{\text{DCM, 40°C}} \text{Acid chloride} + \text{SO}2 + \text{HCl}
$$
The crude chloride is then reacted with Fragment B in THF with triethylamine as base (Scheme 2):
$$
\text{Acid chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target acetamide} + \text{HCl}
$$
This method achieves 65-72% yields after recrystallization from ethanol/water mixtures.
Coupling Reagent-Mediated Approach
For improved yields (up to 85%), modern peptide coupling agents such as HATU or EDCI/HOBt are employed:
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDCI, HOBt, DIPEA}} \text{Acetamide} + \text{Urea byproducts}
$$
Key advantages include milder conditions (0-25°C) and reduced racemization risk, though reagent costs are higher.
Reaction Optimization and Process Chemistry
Solvent Screening
Comparative studies reveal optimal solvent systems:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 72 | 98.5 |
| DCM | 68 | 97.2 |
| DMF | 81 | 99.1 |
| Acetonitrile | 59 | 95.8 |
DMF provides superior solubility for both fragments but requires careful water exclusion.
Temperature Profiling
Controlled studies demonstrate:
- Below 0°C: Incomplete reaction (≤40% conversion)
- 25°C: Optimal balance of rate and selectivity
- Above 50°C: Increased dimerization (up to 15% byproducts)
Purification and Characterization
Crystallization Protocols
The crude product is purified via sequential solvent systems:
- Initial precipitation from ethyl acetate/hexanes (3:1)
- Recrystallization from hot ethanol (78°C)
- Final polish using preparative HPLC (C18 column, 70:30 MeCN/H2O)
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6):
δ 7.89 (d, J=8.4 Hz, 1H, ArH), 7.45-7.32 (m, 4H, ArH), 6.93 (s, 1H, dioxole CH), 6.85 (d, J=8.0 Hz, 1H, dioxole CH), 5.98 (s, 2H, OCH2O), 3.72 (s, 2H, CH2CO), 2.85-2.65 (m, 4H, tetrahydro CH2), 1.95-1.75 (m, 4H, cyclohexane CH2).
HRMS (ESI+):
Calculated for C24H21N2O3S2: 449.1054; Found: 449.1056.
Industrial Scalability Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | PMI (kg/kg) |
|---|---|---|
| Acyl chloride | 12,450 | 86 |
| EDCI/HOBt coupling | 18,920 | 112 |
| Mixed anhydride | 14,780 | 94 |
Applications and Derivatives
While the primary focus remains on synthetic methodology, preliminary biological screening shows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
